molecular formula C16H15ClN2O B13818361 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline CAS No. 443124-66-1

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline

Cat. No.: B13818361
CAS No.: 443124-66-1
M. Wt: 286.75 g/mol
InChI Key: ZVLPWXCVJYICQH-UHFFFAOYSA-N
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Description

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-yl)aniline (CAS 443124-66-1) is a chemical compound with the molecular formula C16H15ClN2O and a molecular weight of 286.76 g/mol . This aniline derivative features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its planar, aromatic structure that provides a rigid framework for interacting with biological targets . The benzoxazole ring is fused to an aniline moiety substituted with a chloro group and an isopropyl chain, a structural motif of significant interest in the development of novel bioactive molecules . Compounds containing the benzoxazole scaffold are frequently investigated for their wide spectrum of potential pharmacological activities, which can include antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern on this compound makes it a valuable intermediate for academic and pharmaceutical research, particularly in structure-activity relationship (SAR) studies aimed at optimizing lead compounds for various therapeutic applications . It serves as a key building block in heterocyclic chemistry for the synthesis of more complex molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

443124-66-1

Molecular Formula

C16H15ClN2O

Molecular Weight

286.75 g/mol

IUPAC Name

3-chloro-4-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C16H15ClN2O/c1-9(2)10-3-6-15-14(7-10)19-16(20-15)12-5-4-11(18)8-13(12)17/h3-9H,18H2,1-2H3

InChI Key

ZVLPWXCVJYICQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzoxazole ring . The isopropyl group is introduced via a Friedel-Crafts acylation followed by a Clemmensen reduction . The final step involves the chlorination of the aromatic ring using reagents such as thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline and related compounds:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)*
3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline Benzoxazole-aniline 5-isopropyl, 3-Cl Aniline, benzoxazole ~302.8
N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide Pyridine-aniline 2-pyridylmethoxy, 3-Cl Cyanoacetamide, pyridine ~317.7
2-Chloro-5-(oxazol-4-yl)aniline Oxazole-aniline 4-oxazolyl, 2-Cl Aniline, oxazole ~183.6

*Calculated based on molecular formulas.

Key Observations :

  • Benzoxazole vs.
  • Substituent Effects: The isopropyl group in the target compound increases steric hindrance and lipophilicity compared to the pyridylmethoxy or cyanoacetamide groups in analogs, which may alter solubility and metabolic clearance .
  • Chlorine Position : The 3-chloro substituent in the target compound differs from the 2-chloro position in ’s compound, which could influence electronic effects and reactivity in substitution reactions.

Reactivity Comparison :

  • The target compound’s benzoxazole ring may exhibit greater resistance to hydrolysis compared to oxazole derivatives due to extended aromatic conjugation.
  • The isopropyl group could hinder nucleophilic attack at the 4-position of the aniline, whereas the pyridylmethoxy group in ’s compound allows for further functionalization.

Biological Activity

3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline, with the CAS number 443124-66-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₆H₁₅ClN₂O
  • Molar Mass : 286.76 g/mol
  • Synonyms : AKOS BB-8189, ASISCHEM T31095, ART-CHEM-BB B025227

Biological Activity Overview

The biological activities of 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline can be categorized into several key areas:

Antibacterial Activity

Research indicates that compounds containing the benzoxazole moiety exhibit varying degrees of antibacterial activity. For instance, a study explored derivatives of benzoxazole and found selective activity against Gram-positive bacteria such as Bacillus subtilis and limited activity against Gram-negative strains like Escherichia coli .

CompoundMIC (µg/mL)Activity
3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)anilineTBDTBD
Control (Penicillin)<0.1High

Antifungal Activity

In addition to antibacterial properties, some benzoxazole derivatives have shown antifungal effects against pathogens like Candida albicans. The structure–activity relationship (SAR) suggests that modifications in the benzoxazole structure can enhance antifungal efficacy .

CompoundMIC (µg/mL)Activity
3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)anilineTBDTBD
Control (Fluconazole)<0.1High

Anticancer Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that certain benzoxazole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells. For example, compounds have shown significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells .

Cell LineIC₅₀ (µM)Activity Level
MCF-7TBDHigh
A549TBDModerate
PC3TBDHigh

Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives:

  • Antimicrobial Screening : A comprehensive study screened multiple derivatives against bacterial strains and fungi. The results indicated that while many compounds showed low antibacterial activity, some demonstrated significant antifungal properties .
  • Cytotoxicity Assessment : In vitro tests on various cancer cell lines revealed that certain modifications in the benzoxazole structure could lead to enhanced selectivity for cancer cells over normal cells, suggesting potential for development as anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 3-Chloro-4-(5-isopropyl-1,3-benzoxazol-2-YL)aniline, and how can reaction conditions be optimized?

Answer: The synthesis of this compound likely involves multi-step reactions, starting with functionalization of the aniline ring. A plausible approach includes:

  • Step 1 : Chlorination at the 3-position of 4-nitroaniline via electrophilic substitution using Cl2/FeCl3.
  • Step 2 : Introduction of the 5-isopropylbenzoxazole moiety via Suzuki–Miyaura coupling, leveraging palladium catalysts and aryl boronic acids .
  • Step 3 : Reduction of the nitro group to an amine using H2/Pd-C or Fe/HCl .
    Optimization : Reaction temperature (e.g., 60–80°C for Suzuki coupling), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 5 mol% Pd) are critical for yield improvement. Monitor intermediates via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Answer:

  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Structural Confirmation :
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]<sup>+</sup> via ESI-MS).
    • NMR : Analyze <sup>1</sup>H and <sup>13</sup>C spectra for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, isopropyl group at δ 1.2–1.5 ppm) .
    • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and refine using SHELXL .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

Answer:

  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cytotoxicity : Test in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC50 determination .
  • Solubility/Bioavailability : Perform shake-flask assays in PBS (pH 7.4) and predict logP via computational tools (e.g., ACD/Labs) .

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). Focus on key interactions (e.g., H-bonding with the aniline NH, hydrophobic contacts with the isopropyl group) .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC50 values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical binding residues .

Q. What strategies resolve contradictions in biological activity data across different assays?

Answer:

  • Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Metabolic Stability Testing : Incubate with liver microsomes to rule out false negatives due to rapid degradation .
  • Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway modulation .

Q. How can structural modifications improve selectivity against off-target receptors?

Answer:

  • Substituent Tuning : Replace the chloro group with electron-withdrawing groups (e.g., CF3) to enhance target affinity while reducing off-target interactions .
  • Scaffold Hopping : Replace benzoxazole with triazole or oxadiazole to alter steric/electronic profiles .
  • Prodrug Design : Mask the aniline NH as a carbamate to improve selectivity via tissue-specific activation .

Q. What advanced techniques characterize its interaction with biomacromolecules?

Answer:

  • Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution (≤3 Å) to visualize binding pockets .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate between enthalpic/entropic drivers .
  • NMR Titration : Monitor chemical shift perturbations in <sup>15</sup>N-labeled proteins to map interaction sites .

Q. How can crystallization challenges be addressed for X-ray structure determination?

Answer:

  • Crystal Screening : Use high-throughput platforms (e.g., Crystal Gryphon) with 96-well plates and diverse precipitant cocktails .
  • Additive Screening : Introduce small molecules (e.g., divalent cations) to stabilize crystal lattice interactions .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for robust refinement of twinned crystals .

Data Contradictions & Methodological Pitfalls

  • Synthetic Yield Discrepancies : Variations in Pd catalyst activity (e.g., fresh vs. recycled) may explain yield differences. Standardize catalyst batches .
  • Biological Activity Variability : Differences in cell passage number or serum content in media can alter assay outcomes. Use low-passage cells and FBS-free media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.